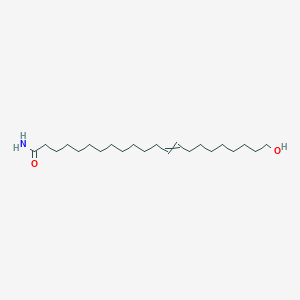
22-Hydroxydocos-13-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
22-Hydroxydocos-13-enamide is a chemical compound with the molecular formula C22H43NO2. It contains a hydroxyl group, a primary amide group, and a double bond at the 13th position of the docosane chain . This compound is part of the enamide family, which are known for their significant roles in pharmaceuticals and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 22-Hydroxydocos-13-enamide can be achieved through various methods. One common approach involves the selective desaturation of amides. This process can be facilitated by using iron-assisted regioselective oxidative desaturation, which provides an efficient route to enamides . Another method involves the direct N-dehydrogenation of amides using a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride as both the electrophilic activator and oxidant .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring that the compound meets the necessary standards for pharmaceutical and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
22-Hydroxydocos-13-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond can be reduced to form saturated derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, saturated hydrocarbons, and substituted amides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
22-Hydroxydocos-13-enamide has a wide range of applications in scientific research:
Chemistry: It serves as a versatile synthon in organic synthesis, enabling the construction of complex molecules.
Biology: It is used in the study of biological pathways and enzyme interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 22-Hydroxydocos-13-enamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amide groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cer(d162(4E,6E)/221(13Z)(2OH)): This compound shares structural similarities with 22-Hydroxydocos-13-enamide, including the presence of a hydroxyl group and a double bond.
Other Enamides: Compounds such as N-acetyl-pyrrolidine and 2-iodobenzamides also belong to the enamide family and exhibit similar reactivity and applications.
Uniqueness
This compound is unique due to its specific structure, which includes a long aliphatic chain with a hydroxyl group and a double bond. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
188954-41-8 |
|---|---|
Formule moléculaire |
C22H43NO2 |
Poids moléculaire |
353.6 g/mol |
Nom IUPAC |
22-hydroxydocos-13-enamide |
InChI |
InChI=1S/C22H43NO2/c23-22(25)20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-24/h3,5,24H,1-2,4,6-21H2,(H2,23,25) |
Clé InChI |
PIYIBRPZCITNRR-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCC=CCCCCCCCCO)CCCCCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


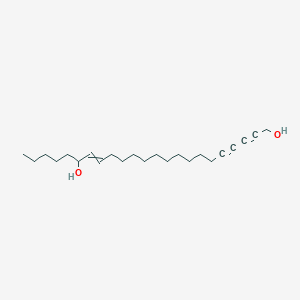

![9,9'-(Dec-5-ene-1,10-diyl)bis(9-borabicyclo[3.3.1]nonane)](/img/structure/B12556051.png)
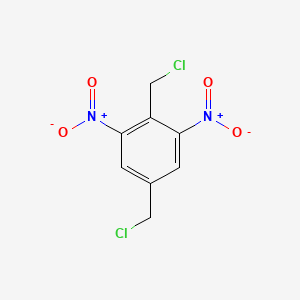

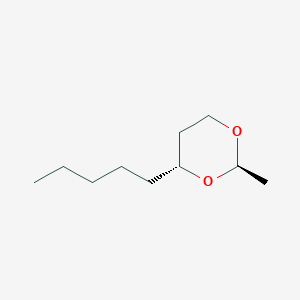
![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 4-(1-methylethyl)-](/img/structure/B12556079.png)
![8-Hexadecanone, 9-[(methylsulfonyl)oxy]-](/img/structure/B12556084.png)
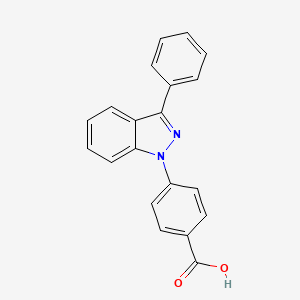
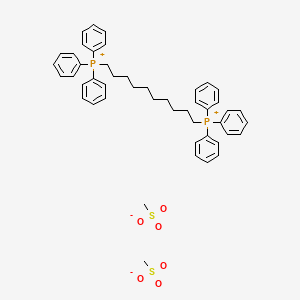

![(E)-1-[4-(Decyloxy)phenyl]-N-(4-dodecylphenyl)methanimine](/img/structure/B12556101.png)


